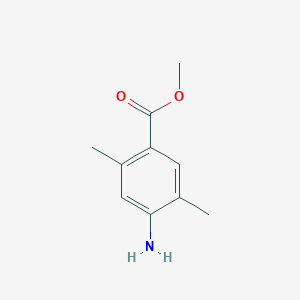

Methyl 4-amino-2,5-dimethylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118434. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKXKISPMWOIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297836 | |

| Record name | methyl 4-amino-2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21339-74-2 | |

| Record name | 21339-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-amino-2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-AMINO-2,5-DIMETHYLBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-amino-2,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,5-dimethylbenzoate is a substituted aromatic amine and a derivative of para-aminobenzoic acid (PABA). Its unique substitution pattern on the benzene ring imparts specific chemical properties that make it a molecule of interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, proposes a detailed synthesis protocol, and explores its potential applications, particularly in the realm of drug discovery and development. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes information from closely related compounds and predictive models to offer a robust technical resource for laboratory professionals.

Core Chemical and Physical Properties

This compound, identified by the CAS number 21339-74-2, possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] Its structure features a benzene ring substituted with an amino group, a methyl ester, and two methyl groups at positions 2 and 5.

dot graph { layout=neato; node [shape=plaintext]; struct [label=<

PropertyValue

IUPAC Namethis compound

CAS Number21339-74-2[1][2]

Molecular FormulaC₁₀H₁₃NO₂[1][2]

Molecular Weight179.22 g/mol [1][2]

AppearanceYellow to brown solid (predicted)[3]

PropertyValue

IUPAC Namethis compound

CAS Number21339-74-2[1][2]

Molecular FormulaC₁₀H₁₃NO₂[1][2]

Molecular Weight179.22 g/mol [1][2]

AppearanceYellow to brown solid (predicted)[3]

]; } Caption: Chemical structure and basic properties of this compound.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | Methyl 4-amino-3,5-dimethylbenzoate | Methyl 4-amino-2-methylbenzoate |

| Melting Point (°C) | Data not available | 72-75[3] | Data not available |

| Boiling Point (°C) | Data not available | 282[3] | Data not available |

| LogP (Predicted) | 1.8[4] | 2.17 (Predicted)[3] | 2.1[2] |

| Topological Polar Surface Area (Ų) | 52.32[5] | 52.32 (Predicted) | 52.32[2] |

| Solubility | Slightly soluble in water; Soluble in alcohol and ether (inferred)[3] | Soluble in alcohol and ether, slightly soluble in water[3] | Data not available |

Note: Experimental data for this compound is limited. Data for related isomers are provided for comparative purposes.

The predicted lipophilicity (LogP) of 1.8 suggests that this compound has moderate solubility in nonpolar solvents and limited solubility in water.[4] The topological polar surface area (TPSA) of 52.32 Ų is indicative of a molecule that may have good oral bioavailability.[5]

Synthesis and Reactivity

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 2,5-dimethylaniline:

-

Carboxylation of 2,5-dimethylaniline: This step is the most challenging and may require specific regioselective methods. A potential route is the Kolbe-Schmitt reaction or related carboxylation methods, though these can be low-yielding and produce isomeric mixtures. A more controlled approach would involve the protection of the amino group, followed by ortho-lithiation and subsequent carboxylation.

-

Fischer Esterification of 4-amino-2,5-dimethylbenzoic acid: The resulting carboxylic acid can then be esterified using methanol in the presence of an acid catalyst.[6][7]

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the esterification of an aminobenzoic acid and can be adapted for 4-amino-2,5-dimethylbenzoic acid.[6][8]

Materials:

-

4-amino-2,5-dimethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 4-amino-2,5-dimethylbenzoic acid (1 equivalent) and a 10-20 fold molar excess of anhydrous methanol. The methanol acts as both the reactant and the solvent.

-

With gentle stirring, slowly add concentrated sulfuric acid (0.2-0.5 equivalents) to the mixture. The addition is exothermic and may cause the formation of a precipitate (the ammonium salt of the starting material), which will redissolve upon heating.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Excess Methanol: The use of a large excess of methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.[6]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

-

Neutralization: The sodium bicarbonate wash is crucial to remove the unreacted carboxylic acid and the sulfuric acid catalyst.

-

Brine Wash: This step helps to remove any remaining water from the organic layer.

Spectroscopic Characterization (Predicted and Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Amino Protons: A broad singlet corresponding to the -NH₂ group is expected, typically in the range of δ 3.5-4.5 ppm. The chemical shift of this peak is highly dependent on the solvent and concentration.

-

Methyl Ester Protons: A sharp singlet for the -OCH₃ group will appear around δ 3.7-3.9 ppm.

-

Aromatic Methyl Protons: Two distinct singlets for the two methyl groups on the benzene ring are expected in the region of δ 2.1-2.4 ppm.

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbon: The ester carbonyl carbon will have a chemical shift in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon attached to the amino group appearing at a lower chemical shift (more shielded) and the carbon attached to the ester group at a higher chemical shift (more deshielded).

-

Methyl Ester Carbon: The -OCH₃ carbon will appear around δ 51-53 ppm.

-

Aromatic Methyl Carbons: Two signals for the methyl carbons on the ring will be observed in the range of δ 15-25 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[9]

-

C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

-

C-N Stretching: An absorption band in the region of 1250-1350 cm⁻¹.

-

C-O Stretching: Bands in the 1100-1300 cm⁻¹ region for the C-O bond of the ester.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 179. Key fragmentation patterns for aminobenzoate esters often involve the loss of the alkoxy group from the ester and subsequent fragmentation of the aromatic ring.[1][10]

Applications in Drug Development and Medicinal Chemistry

While specific applications of this compound in drug development are not extensively documented, the 2,5-dimethylaniline scaffold is a known constituent in various biologically active molecules, particularly in the synthesis of dyes and as a pharmaceutical intermediate.[11] The presence of multiple functional groups—an amino group that can be acylated or diazotized, a methyl ester that can be hydrolyzed or aminated, and an aromatic ring amenable to further substitution—makes it a versatile building block.

Potential as a Scaffold for Bioactive Molecules

The 2,5-disubstituted aniline moiety has been explored in the development of antimicrobial agents.[12] The substitution pattern on the aniline ring is crucial in determining the toxic and biological effects of these compounds.[13] The electron-donating methyl groups in this compound are expected to increase the electron density of the aromatic ring, influencing its reactivity and potential interactions with biological targets.

Isosteric Replacement of Anilines in Drug Design

Anilines are common in drug candidates but can sometimes lead to metabolic instability and the formation of reactive metabolites.[14] The strategic replacement of an aniline moiety with a bioisostere is a common practice in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.[15] Substituted anilines like this compound can be valuable tools in structure-activity relationship (SAR) studies to probe the effects of substitution on target binding and metabolic stability.

Safety and Handling

Based on information for related compounds, this compound should be handled with care in a well-ventilated laboratory or fume hood. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a solid foundation for researchers by synthesizing available data, proposing a robust synthesis protocol, and outlining its potential applications in drug discovery. As a versatile building block, further exploration of the reactivity and biological activity of this compound and its derivatives is warranted.

References

-

Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Mass Spectra of Derivatives of o-Aminobenzoic Acid. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2005). ScienceDirect. Retrieved January 7, 2026, from [Link]

-

Methyl 4-amino-2-methylbenzoate | C9H11NO2. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

21339-74-2 | this compound. (n.d.). Fluorinated Building Blocks. Retrieved January 7, 2026, from [Link]

-

Benzoic acid, 3-amino-, methyl ester. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

This compound (C10H13NO2). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

-

Benzoic acid, 3-amino-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

2,5-Dimethylaniline | C8H11N. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Shaaban, I., & Soliman, R. (1978). Synthesis of some 2.5-disubstituted anilino-3.6-dichloro-1.4-benzoquinones as antimicrobial agents. Pharmazie, 33(10), 642–643. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 7, 2026, from [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. Retrieved January 7, 2026, from [Link]

-

Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved January 7, 2026, from [Link]

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 21339-74-2 Name: - XiXisys. (n.d.). Retrieved January 7, 2026, from [Link]

-

Methyl 4-aMino-3,5-diMethylbenzoate. (n.d.). ChemBK. Retrieved January 7, 2026, from [Link]

- CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol - Google Patents. (n.d.).

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. Retrieved January 7, 2026, from [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's C. M. College. Retrieved January 7, 2026, from [Link]

-

Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. (2005). PubMed. Retrieved January 7, 2026, from [Link]

-

IR and NMR spectroscopy. (n.d.). SlideShare. Retrieved January 7, 2026, from [Link]

-

This compound - Chemical Intermediate. (n.d.). CHEMFISH. Retrieved January 7, 2026, from [Link]

-

Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2022). MDPI. Retrieved January 7, 2026, from [Link]

-

Methyl 5-amino-2,4-dimethylbenzoate | C10H13NO2. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). MDPI. Retrieved January 7, 2026, from [Link]

- US1794057A - Method of making dimethyl aniline - Google Patents. (n.d.).

- DE2964931D1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine - Google Patents. (n.d.).

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). PubMed Central. Retrieved January 7, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl 4-amino-2-methylbenzoate | C9H11NO2 | CID 11672721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of some 2.5-disubstituted anilino-3.6-dichloro-1.4-benzoquinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cresset-group.com [cresset-group.com]

Introduction: Navigating the Isomeric Landscape of Methyl Aminodimethylbenzoates

An In-Depth Technical Guide to Isomers of Methyl Aminodimethylbenzoate for Researchers, Scientists, and Drug Development Professionals

In the field of synthetic organic chemistry and drug discovery, precise molecular structure is paramount. The initial query for a technical guide on "Methyl 4-amino-2,5-dimethylbenzoate" has highlighted a common challenge in chemical research: the existence and documentation of specific isomers. Extensive database searches, including CAS registry inquiries, did not yield a definitive entry for this compound. This suggests that this specific isomer may not be a readily synthesized, commercially available, or well-characterized compound.

However, this ambiguity provides an opportunity to delve into the rich chemistry of its closely related and well-documented structural isomers. For researchers and drug development professionals, understanding the distinct properties and reactivities of these isomers is crucial for molecular design and synthesis. This guide, therefore, provides a comprehensive technical overview of four key, commercially available isomers of methyl aminodimethylbenzoate, offering a comparative analysis of their chemical properties, synthesis, and safety considerations.

The isomers covered in this guide are:

-

Methyl 2-amino-4,5-dimethylbenzoate

-

Methyl 5-amino-2,4-dimethylbenzoate

-

Methyl 4-amino-3,5-dimethylbenzoate

-

Methyl 4-amino-2,6-dimethylbenzoate

By examining these compounds, this guide aims to provide a valuable resource for scientists working with substituted aromatic amines, a class of molecules with significant applications in medicinal chemistry and materials science.

Comparative Overview of Key Isomers

The subtle differences in the placement of the amino and methyl groups on the benzene ring can significantly influence the physical and chemical properties of these molecules. These differences can affect reactivity, solubility, and biological activity.

Structural Isomers of Methyl Aminodimethylbenzoate

Physicochemical Properties

A summary of the key physicochemical properties of the four isomers is presented in the table below. These properties are fundamental for designing experimental conditions, such as solvent selection for reactions and purification methods.

| Property | Methyl 2-amino-4,5-dimethylbenzoate | Methyl 5-amino-2,4-dimethylbenzoate | Methyl 4-amino-3,5-dimethylbenzoate | Methyl 4-amino-2,6-dimethylbenzoate |

| CAS Number | 19258-73-2 | 140112-97-6[1] | 3095-48-5[2] | 79909-92-5[3] |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂[1] | C₁₀H₁₃NO₂[2] | C₁₀H₁₃NO₂[3] |

| Molecular Weight | 179.22 g/mol | 179.22 g/mol [1] | 179.22 g/mol [2] | 179.22 g/mol [3] |

| Appearance | Not specified | Not specified | Colorless or light yellow solid[2] | Not specified |

| Melting Point | Not specified | Not specified | 72-75 °C[2] | Not specified |

| Boiling Point | Not specified | Not specified | 282 °C[2] | Not specified |

| Solubility | Not specified | Not specified | Soluble in alcohol and ether, slightly soluble in water[2] | Not specified |

Synthesis and Reactivity Insights

The synthesis of these isomers typically involves standard aromatic substitution reactions, such as nitration followed by reduction of the nitro group to an amine, and esterification of a carboxylic acid. The position of the substituents is directed by the existing groups on the aromatic ring.

General Synthetic Workflow

Sources

Methyl 4-amino-2,5-dimethylbenzoate molecular structure

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Methyl 4-amino-2,5-dimethylbenzoate

For professionals in the fields of medicinal chemistry, organic synthesis, and drug development, the selection of foundational chemical scaffolds is a critical determinant of a project's success. Substituted aromatic amines and benzoates are a cornerstone of modern pharmaceutical design, offering a versatile platform for constructing complex molecular architectures with tailored biological activities. Among these, this compound emerges as a unique building block, characterized by a specific substitution pattern that offers distinct steric and electronic properties.

This technical guide provides a comprehensive analysis of this compound, designed for researchers and scientists. It will delve into its molecular structure, physicochemical properties, and a proposed, field-proven synthetic pathway. Recognizing the scarcity of detailed, publicly available experimental data for this specific isomer, this guide will leverage established principles and data from closely related, well-documented analogs to provide a robust and practical framework for its application. We will explore its potential in the synthesis of biologically active molecules, supported by a discussion of relevant signaling pathways and characterization methodologies.

Molecular Structure and Physicochemical Profile

This compound (CAS No. 21339-74-2) is an aromatic compound featuring a benzene ring substituted with an amino group, two methyl groups, and a methyl ester.[1][2][3] The arrangement of these functional groups dictates its reactivity and potential applications. The amino group at the 4-position is a key nucleophilic center, while the methyl ester at the 1-position provides a handle for amide bond formation or hydrolysis. The methyl groups at positions 2 and 5 sterically influence the reactivity of the adjacent functional groups and contribute to the overall lipophilicity of the molecule.

A summary of its known and predicted physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 21339-74-2 | , |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Appearance | Yellow to brown solid | |

| Predicted XlogP | 1.8 | |

| Monoisotopic Mass | 179.09464 Da | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate. Slightly soluble in water. | Inferred from related compounds[4] |

Proposed Synthetic Protocol

Step 1: Nitration of 2,5-Dimethylbenzoic Acid

The initial step would involve the nitration of 2,5-dimethylbenzoic acid to introduce a nitro group at the 4-position, yielding 4-nitro-2,5-dimethylbenzoic acid.

Step 2: Fischer Esterification

The resulting 4-nitro-2,5-dimethylbenzoic acid can then be esterified to the corresponding methyl ester. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group. A standard and effective method for this is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[5]

Below is a detailed, generalized protocol for the reduction of a nitroaromatic compound to an aniline derivative, which is applicable to the synthesis of this compound from its nitro precursor.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve the starting material, Methyl 4-nitro-2,5-dimethylbenzoate (1.0 eq), in a solvent such as ethyl acetate or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 15-50 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Role in Drug Discovery and Medicinal Chemistry

Aminobenzoates are recognized as "privileged structures" in medicinal chemistry, frequently appearing as core components in a wide range of therapeutic agents.[6] The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester, makes it a versatile building block for creating diverse molecular libraries.

While specific examples of marketed drugs derived from this compound are not prominent in the literature, its structural isomer, Methyl 3-amino-4-methylbenzoate, is a key intermediate in the synthesis of highly successful targeted cancer therapies, including the Bcr-Abl tyrosine kinase inhibitors Nilotinib and Imatinib.[7] These drugs are used in the treatment of chronic myeloid leukemia (CML).[7]

The general synthetic strategy involves using the amino group as a handle for coupling with other heterocyclic systems, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid and subsequently converted to an amide. This highlights the potential of this compound to serve in similar synthetic campaigns, with its unique 2,5-dimethyl substitution pattern offering a different steric and electronic profile that could be exploited to achieve novel intellectual property and potentially improved pharmacological properties.

Representative Biological Pathway: Bcr-Abl Signaling

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[7] Kinase inhibitors like Imatinib and Nilotinib bind to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation. The aminobenzoate core of these inhibitors plays a crucial role in forming key hydrogen bonds within the kinase's active site.

Caption: Simplified Bcr-Abl signaling pathway targeted by aminobenzoate-derived inhibitors.

Structural Characterization and Validation

The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the methyl ester protons, and the amine protons. The aromatic protons would likely appear as singlets due to their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[8] For instance, an HMBC experiment would show a correlation between the protons of the methyl ester and the carbonyl carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted m/z values for common adducts are available.[9]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-N and C-O stretching vibrations.

Conclusion

This compound is a valuable chemical building block for drug discovery and medicinal chemistry. While detailed experimental data for this specific molecule is limited in the public domain, its structural features and the well-established utility of its isomers point to its significant potential. Its bifunctional nature allows for diverse synthetic modifications, making it an attractive starting point for the development of novel therapeutics, particularly in areas like kinase inhibition. The proposed synthetic route and characterization methodologies outlined in this guide provide a practical framework for researchers to utilize this compound in their synthetic endeavors. As with any chemical, appropriate safety precautions should be taken, and a thorough review of the Safety Data Sheet (SDS) is recommended before use.

References

-

National Institute of Standards and Technology. Methyl 4(methylamino)benzoate. In: NIST Chemistry WebBook. Available from: [Link]

-

PrepChem.com. Synthesis of 3. Methyl 3-amino-2,5-dichloro-4-methylbenzoate. Available from: [Link]

-

ChemBK. Methyl 4-aMino-3,5-diMethylbenzoate. Available from: [Link]

-

Chemfish Tokyo Co., Ltd. This compound. Available from: [Link]

- Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate.

-

PubChemLite. This compound (C10H13NO2). Available from: [Link]

-

PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide. Available from: [Link]

-

PubChem. Methyl 5-amino-2,4-dimethylbenzoate. Available from: [Link]

-

MDPI. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Available from: [Link]

-

ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Available from: [Link]

-

MDPI. Organic Compounds with Biological Activity. Available from: [Link]

-

PubMed. Drug evolution: p-aminobenzoic acid as a building block. Available from: [Link]

-

ResearchGate. Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Available from: [Link]

-

PubMed. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 4. chembk.com [chembk.com]

- 5. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

physical and chemical properties of Methyl 4-amino-2,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and organic synthesis, the true value of a chemical entity is often unlocked through a thorough understanding of its fundamental properties. Methyl 4-amino-2,5-dimethylbenzoate, a substituted aromatic amine and ester, represents such a compound – a molecular scaffold with latent potential in the synthesis of novel chemical entities. While not a household name in blockbuster pharmaceuticals, its structural motifs are present in a variety of biologically active molecules. This guide is designed for the hands-on researcher and the discerning drug development professional. It moves beyond a simple recitation of facts to provide a practical framework for the synthesis, purification, and comprehensive characterization of this compound. We will delve into its physical and chemical properties, offering both established data for closely related isomers and predictive insights for the title compound. Crucially, this document provides detailed, field-tested protocols for obtaining the precise analytical data that underpins any successful research and development campaign. By understanding the "how" and "why" of its characterization, we can begin to explore the "what" of its potential applications.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 21339-74-2) is an aromatic compound featuring a benzene ring substituted with an amino group, two methyl groups, and a methyl ester group.[1] The spatial arrangement of these functional groups dictates its reactivity, solubility, and potential for intermolecular interactions.

Caption: 2D structure of this compound.

A comprehensive summary of the known and predicted physicochemical properties is presented below. It is important to note the scarcity of experimentally determined data for this specific isomer. The data for related isomers are provided for comparative purposes, highlighting the influence of substituent positioning on physical properties.

| Property | Value (this compound) | Comparative Data for Isomers |

| Molecular Formula | C₁₀H₁₃NO₂[1] | C₁₀H₁₃NO₂ (isomers)[2][3] |

| Molecular Weight | 179.22 g/mol [3] | 179.22 g/mol (isomers)[2][3] |

| Appearance | Yellow to brown solid (reported by supplier) | Colorless or light yellow solid (Methyl 4-amino-3,5-dimethylbenzoate)[2] |

| Melting Point | Data not available | 106-107 °C (Methyl 4-amino-3,5-dimethylbenzoate)[2] |

| Boiling Point | Predicted: ~295-330 °C | Predicted: 331.3 ± 37.0 °C (Methyl 4-amino-3,5-dimethylbenzoate)[2] |

| Solubility | Predicted: Soluble in alcohols, ethers; slightly soluble in water. | Soluble in alcohol and ether, slightly soluble in water (Methyl 4-amino-3,5-dimethylbenzoate)[2] |

| pKa | Predicted: ~2-3 (for the conjugate acid of the amine) | 2.17 ± 0.10 (Predicted for Methyl 4-amino-3,5-dimethylbenzoate)[2] |

Synthesis and Purification

Caption: Proposed synthetic workflow for this compound.

Proposed Synthesis Protocol

This protocol is a general guideline and should be optimized based on laboratory-specific conditions and in-process monitoring (e.g., TLC, LC-MS).

Step 1: Esterification of 2,5-Dimethyl-4-nitrobenzoic acid

-

To a solution of 2,5-dimethyl-4-nitrobenzoic acid (1.0 eq) in methanol (10-20 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 2,5-dimethyl-4-nitrobenzoate.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude Methyl 2,5-dimethyl-4-nitrobenzoate (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and quench by carefully adding a saturated solution of sodium bicarbonate until the solution is basic (pH > 8).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[4][5][6][7] The choice of solvent is critical for successful purification.

Protocol for Solvent Screening and Recrystallization:

-

Solvent Screening:

-

Place a small amount of the crude product into several test tubes.

-

Add a small amount of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to each tube.

-

A suitable solvent system will dissolve the compound when hot but not at room temperature.

-

-

Recrystallization Procedure:

-

Dissolve the crude solid in a minimal amount of the chosen hot solvent system.[8]

-

If the solution is colored, activated charcoal can be added to the hot solution to remove colored impurities.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

Spectroscopic and Chromatographic Characterization

A full analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~7.5-7.8 ppm (s, 1H): Aromatic proton at C6, singlet due to no adjacent protons.

-

~6.5-6.8 ppm (s, 1H): Aromatic proton at C3, singlet.

-

~3.8-4.2 ppm (br s, 2H): Protons of the amino (-NH₂) group. The chemical shift can vary with concentration and solvent.

-

~3.8 ppm (s, 3H): Protons of the methyl ester (-OCH₃) group.

-

~2.4 ppm (s, 3H): Protons of the methyl group at C2.

-

~2.2 ppm (s, 3H): Protons of the methyl group at C5.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~167-170 ppm: Carbonyl carbon of the ester.

-

~145-150 ppm: Aromatic carbon attached to the amino group (C4).

-

~135-140 ppm: Aromatic carbon at C5.

-

~130-135 ppm: Aromatic carbon at C2.

-

~120-125 ppm: Aromatic carbon at C1.

-

~115-120 ppm: Aromatic carbon at C6.

-

~110-115 ppm: Aromatic carbon at C3.

-

~51-53 ppm: Methyl carbon of the ester.

-

~20-22 ppm: Methyl carbon at C2.

-

~18-20 ppm: Methyl carbon at C5.

Protocol for NMR Sample Preparation and Analysis:

-

Accurately weigh 5-10 mg of the purified solid.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (KBr pellet or ATR):

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

-

3000-2850 cm⁻¹: C-H stretching of the methyl groups.

-

~1700 cm⁻¹: C=O stretching of the ester carbonyl group.

-

~1620 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

-

~1600 and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

Protocol for Solid-State IR Spectroscopy (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 179.

-

Key Fragments:

-

m/z = 148: Loss of -OCH₃ (M - 31).

-

m/z = 120: Loss of -COOCH₃ (M - 59).

-

Other fragments corresponding to the cleavage of the aromatic ring and methyl groups.

-

Protocol for GC-MS Analysis:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Use a suitable temperature program for the GC oven to ensure good separation.

-

Acquire the mass spectrum in EI mode.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its three key functional groups: the aromatic amine, the methyl ester, and the substituted benzene ring.

-

Aromatic Amine: The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and formation of Schiff bases. This functionality is a common starting point for the synthesis of heterocyclic compounds.

-

Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with amines or reduced to an alcohol.

-

Aromatic Ring: The electron-donating nature of the amino and methyl groups activates the ring towards electrophilic aromatic substitution. The positions ortho and para to the strongly activating amino group are the most likely sites for substitution.

Potential Applications in Drug Development:

While specific applications of this compound in marketed drugs are not well-documented, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules.[9] The substituted aniline motif is a key component in many kinase inhibitors and other biologically active compounds. For example, related aminobenzoic acid derivatives are used in the synthesis of compounds with anticancer and anti-inflammatory properties.[10] The presence of the methyl groups can provide steric bulk and influence the conformation of the final molecule, which can be crucial for target binding and selectivity.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

This compound is a compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive set of experimentally determined physical and spectroscopic data is not yet publicly available, this guide provides a robust framework for its synthesis, purification, and characterization. The detailed protocols and predictive analyses herein are intended to empower researchers to confidently work with this compound and explore its utility in the development of novel chemical entities. The true value of this molecule will be realized through the innovative work of scientists who can leverage its unique structure to create the next generation of therapeutic agents and functional materials.

References

-

ChemBK. (2024, April 9). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-amino-2,4-dimethylbenzoate. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

Arora, S., et al. (n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Retrieved from [Link]

Sources

- 1. This compound,21339-74-2-Amadis Chemical [amadischem.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 5-amino-2,4-dimethylbenzoate | C10H13NO2 | CID 46835529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 8. How To [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2,5-dimethylbenzoate

Introduction

Methyl 4-amino-2,5-dimethylbenzoate is a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its substituted aniline structure makes it a valuable building block for the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting materials and the final product is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | White crystalline solid | 132-134 |

| 2,5-Dimethyl-4-nitrobenzoic Acid | C₉H₉NO₄ | 195.17 | Yellowish solid | 218-220 |

| Methyl 2,5-dimethyl-4-nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 | Light yellow solid | 94-96 |

| This compound | C₁₀H₁₃NO₂ | 179.22 | Off-white to light brown crystalline solid | Not widely reported |

Synthetic Pathways

There are two primary synthetic routes to obtain this compound:

-

Route A: Multi-step Synthesis via a Nitro Intermediate. This is the most commonly employed and well-documented pathway. It involves a three-step sequence starting from 2,5-dimethylbenzoic acid:

-

Step 1: Nitration of 2,5-dimethylbenzoic acid to form 2,5-dimethyl-4-nitrobenzoic acid.

-

Step 2: Fischer Esterification of the nitro-substituted carboxylic acid to yield methyl 2,5-dimethyl-4-nitrobenzoate.

-

Step 3: Reduction of the nitro group to an amine to afford the final product.

-

-

Route B: Direct Esterification of the Amino Acid. This pathway involves the direct Fischer esterification of 4-amino-2,5-dimethylbenzoic acid with methanol. While conceptually simpler, the availability of the starting amino acid may be a limiting factor.

This guide will focus primarily on Route A, providing detailed protocols for each step and a comparative analysis of different reduction methods. A general protocol for Route B will also be discussed.

Route A: Synthesis via a Nitro Intermediate

This pathway is a robust and versatile method for the preparation of this compound. The sequential nature of the synthesis allows for the purification of intermediates, ensuring a high-purity final product.

Step 1: Nitration of 2,5-Dimethylbenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2,5-dimethylbenzoic acid. The two methyl groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The nitration occurs at the position para to the 2-methyl group and ortho to the 5-methyl group, which is also meta to the carboxylic acid, leading to the formation of 2,5-dimethyl-4-nitrobenzoic acid.

Caption: Nitration of 2,5-Dimethylbenzoic Acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice bath.

-

Addition of Substrate: Slowly add 2,5-dimethylbenzoic acid (e.g., 10 g, 0.067 mol) in portions to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 7.5 mL) to concentrated sulfuric acid (e.g., 7.5 mL) while cooling in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 30-60 minutes, maintaining the reaction temperature between 0-10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g). The product will precipitate as a yellowish solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. The crude 2,5-dimethyl-4-nitrobenzoic acid can be recrystallized from ethanol or an ethanol/water mixture to afford the pure product.

Step 2: Fischer Esterification of 2,5-Dimethyl-4-nitrobenzoic Acid

The carboxylic acid is converted to its methyl ester via the classic Fischer esterification, an acid-catalyzed reaction with an excess of methanol. The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium towards the product.

Caption: Fischer Esterification of 2,5-Dimethyl-4-nitrobenzoic Acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,5-dimethyl-4-nitrobenzoic acid (e.g., 10 g, 0.051 mol) in an excess of anhydrous methanol (e.g., 100 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (e.g., 100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid, followed by a wash with brine (50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,5-dimethyl-4-nitrobenzoate. The product can be further purified by recrystallization from methanol or ethanol.

Step 3: Reduction of Methyl 2,5-dimethyl-4-nitrobenzoate

This is the final and crucial step to obtain the target molecule. The nitro group is reduced to an amino group. Several methods are available for this transformation, each with its own advantages and disadvantages in terms of yield, purity, cost, and safety.

| Reduction Method | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas | Pd/C | Methanol or Ethanol | Room Temperature | >90 | High yield, clean reaction, easy product isolation. | Requires specialized hydrogenation equipment, catalyst can be pyrophoric. |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | - | Ethanol/HCl | Reflux | 80-90 | Effective for many nitro compounds, does not require high pressure. | Stoichiometric amounts of tin salts are produced, which can be difficult to remove. |

| Iron Reduction | Fe powder | NH₄Cl or Acetic Acid | Ethanol/Water | Reflux | 70-85 | Inexpensive and readily available reagents, environmentally benign. | Can be slow, and the iron sludge can make work-up challenging. |

-

Reaction Setup: In a hydrogenation vessel, dissolve methyl 2,5-dimethyl-4-nitrobenzoate (e.g., 5 g, 0.024 mol) in methanol or ethanol (e.g., 50 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (e.g., 0.1-0.2 g, 2-4 wt%) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen or by TLC. The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2,5-dimethyl-4-nitrobenzoate (e.g., 5 g, 0.024 mol) in ethanol (e.g., 50 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (e.g., 27 g, 0.12 mol) to the solution, followed by the slow addition of concentrated hydrochloric acid (e.g., 25 mL).

-

Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and slowly neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 8). The tin salts will precipitate.

-

Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Reaction Setup: In a round-bottom flask, create a suspension of iron powder (e.g., 8 g, 0.14 mol) in a mixture of ethanol (e.g., 40 mL) and water (e.g., 10 mL).

-

Catalyst Addition: Add a small amount of ammonium chloride (e.g., 0.8 g) or a few drops of acetic acid to activate the iron.

-

Reaction: Heat the mixture to reflux and then add a solution of methyl 2,5-dimethyl-4-nitrobenzoate (e.g., 5 g, 0.024 mol) in ethanol (e.g., 20 mL) dropwise.

-

Reaction Completion: Maintain the reflux for 2-4 hours after the addition is complete, monitoring by TLC.

-

Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake with hot ethanol.

-

Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be taken up in a suitable organic solvent and washed with water to remove any remaining inorganic salts. After drying and solvent removal, the crude product can be purified.

Caption: Overall synthetic workflow for Route A.

Route B: Direct Fischer Esterification of 4-amino-2,5-dimethylbenzoic acid

This route offers a more direct approach to the target molecule, provided the starting material, 4-amino-2,5-dimethylbenzoic acid, is readily available. The reaction follows the standard Fischer esterification mechanism. A key consideration is that the amino group is basic and will be protonated by the acid catalyst. Therefore, at least a stoichiometric amount of acid is required to both protonate the amine and catalyze the esterification.

Caption: Direct Fischer Esterification of 4-Amino-2,5-dimethylbenzoic Acid.

-

Reaction Setup: In a round-bottom flask, suspend 4-amino-2,5-dimethylbenzoic acid in a large excess of anhydrous methanol.

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (at least 1.1 equivalents).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent such as ethyl acetate.

-

Isolation and Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data

-

¹H NMR (Predicted):

-

Aromatic protons: Two singlets in the aromatic region.

-

Amine protons (NH₂): A broad singlet.

-

Ester methyl protons (-OCH₃): A singlet around 3.8 ppm.

-

Ring methyl protons (-CH₃): Two singlets.

-

-

¹³C NMR (Predicted):

-

Carbonyl carbon (C=O): In the range of 165-175 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (110-150 ppm).

-

Ester methyl carbon (-OCH₃): Around 52 ppm.

-

Ring methyl carbons (-CH₃): In the aliphatic region.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching of the primary amine: Two bands in the region of 3300-3500 cm⁻¹.

-

C=O stretching of the ester: A strong absorption around 1700-1720 cm⁻¹.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.22 g/mol ).

-

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step pathway involving the nitration of 2,5-dimethylbenzoic acid, followed by esterification and subsequent reduction of the nitro group. Catalytic hydrogenation with Pd/C generally offers the cleanest and most efficient reduction, although methods employing tin(II) chloride or iron are also viable alternatives. The direct esterification of 4-amino-2,5-dimethylbenzoic acid presents a shorter route but is dependent on the availability of the starting material. The choice of the optimal synthetic pathway will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired purity of the final product. The protocols and comparative data provided in this guide serve as a valuable resource for the successful synthesis and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to Methyl 4-amino-2,5-dimethylbenzoate

Introduction: Unveiling a Versatile Synthetic Building Block

Methyl 4-amino-2,5-dimethylbenzoate (CAS No. 21339-74-2) is a substituted aromatic amine that serves as a valuable intermediate in the landscape of organic synthesis, particularly within medicinal chemistry and drug discovery.[1][2] Its structure, featuring a nucleophilic amino group and an ester functionality ripe for modification, positioned on a decorated benzene ring, makes it a strategic precursor for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and applications, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind the synthetic methodologies, offering field-proven insights into its practical application.

Physicochemical Properties

This compound is typically available as a yellow to brown solid.[3] Its core physical and chemical identifiers are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 21339-74-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Yellow to Brown Solid | [3] |

| Purity | Typically ≥98% | [2] |

A Rational Approach to Synthesis: A Three-Step Strategic Pathway

While specific literature detailing the synthesis of this compound is sparse, a robust and logical synthetic route can be engineered based on well-established organic transformations applied to analogous structures.[4][5] The most viable pathway begins with 2,5-dimethylbenzoic acid and proceeds through nitration, esterification, and a final reduction. This multi-step process is designed for regiochemical control and high-yield transformations.

Figure 1: Proposed three-step synthesis workflow for this compound.

Step 1: Electrophilic Nitration of 2,5-Dimethylbenzoic Acid

Causality: The synthesis commences with the nitration of 2,5-dimethylbenzoic acid. The two methyl groups are activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. The position para to the C-2 methyl and ortho to the C-5 methyl (C-4) is sterically accessible and electronically activated, making it the most probable site for electrophilic substitution. Using a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary to achieve nitration on the moderately activated ring.[5]

Detailed Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 50 mL of concentrated sulfuric acid.

-

Addition of Starting Material: Slowly add 15.0 g (0.1 mol) of 2,5-dimethylbenzoic acid in portions, ensuring the temperature is maintained between 0 and 5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-45 minutes. The internal temperature must be rigorously controlled and kept below 10 °C to prevent over-nitration and side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

-

Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. The solid precipitate, 4-nitro-2,5-dimethylbenzoic acid, is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and dried under vacuum.

Step 2: Fischer Esterification to the Methyl Ester

Causality: With the nitro-substituted acid in hand, the next step is the conversion of the carboxylic acid to a methyl ester. Fischer esterification is the chosen method due to its cost-effectiveness and simplicity.[6][7] The reaction is an equilibrium process. By using methanol as both the reactant and the solvent, its large excess drives the equilibrium toward the product side. A catalytic amount of strong acid (sulfuric acid) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.[6]

Detailed Protocol:

-

Setup: To a 250 mL round-bottom flask, add the dried 4-nitro-2,5-dimethylbenzoic acid from the previous step (approx. 0.1 mol). Add 150 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid dropwise.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[8]

-

Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-nitro-2,5-dimethylbenzoate. This product is often of sufficient purity for the next step, but can be further purified by recrystallization from methanol if needed.

Step 3: Reduction of the Nitro Group to an Amine

Causality: The final and critical transformation is the reduction of the aromatic nitro group to the primary amine. Catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct.[9] Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, adsorbing both the substrate and hydrogen gas onto its surface, thereby lowering the activation energy for the reduction.[10]

Detailed Protocol:

-

Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), dissolve the Methyl 4-nitro-2,5-dimethylbenzoate (approx. 0.1 mol) in 200 mL of methanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 1-2 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel, evacuate the air, and introduce hydrogen gas to a pressure of 15-50 psi.[4]

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC, observing the disappearance of the starting material spot.[8] The reaction is typically complete within 4-12 hours.

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of the solvent.

-

Final Product: Concentrate the filtrate using a rotary evaporator to yield this compound. The product can be purified further by column chromatography or recrystallization if necessary.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and by comparison with analogous compounds.[11][12] This predictive analysis is a crucial tool for quality control and reaction monitoring.

Predicted ¹H NMR Spectrum

-

Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton at C-6 (ortho to the amino group) would be more upfield, while the proton at C-3 (ortho to the ester) would be further downfield.

-

Amino Protons (-NH₂): A broad singlet is expected (δ 3.5-4.5 ppm), the chemical shift of which is dependent on solvent and concentration. This signal will exchange with D₂O.

-

Ester Methyl Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around δ 3.8-3.9 ppm.

-

Ring Methyl Protons (2 x -CH₃): Two distinct sharp singlets, each integrating to 3 protons, are expected in the upfield aromatic region (δ 2.1-2.4 ppm).

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (-C=O): A signal is expected in the δ 165-170 ppm region.

-

Aromatic Carbons (6C): Six distinct signals are expected. The carbon attached to the amino group (C-4) would be significantly upfield (around δ 145-150 ppm), while the others will appear between δ 110-140 ppm.

-

Ester Methyl Carbon (-OCH₃): A signal is expected around δ 51-53 ppm.

-

Ring Methyl Carbons (2 x -CH₃): Two signals are expected in the δ 15-22 ppm range.

Predicted Key FTIR Absorption Bands

-

N-H Stretching: Two distinct bands in the 3350-3500 cm⁻¹ region, characteristic of a primary amine (symmetric and asymmetric stretching).

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.[13]

-

C=O Stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

-

C-O Stretching: A strong band in the 1250-1300 cm⁻¹ region.

-

N-H Bending: A band around 1600-1640 cm⁻¹.

Applications in Synthesis and Drug Development

This compound is primarily utilized as a functionalized scaffold in organic synthesis. Its bifunctional nature allows for selective chemical modifications at either the amino or ester group.

-

As a Nucleophilic Core: The primary amino group is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, sulfonylation, and diazotization. This allows for the introduction of diverse side chains and the formation of heterocyclic systems, which are common motifs in pharmacologically active molecules.

-

Ester Group Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a key linkage in many drug candidates. Alternatively, it can be reduced to a primary alcohol, providing another point for synthetic diversification.

While its direct incorporation into a marketed drug is not prominently documented, its structural motif is relevant. For instance, related aminobenzoates are crucial intermediates in the synthesis of targeted cancer therapies like the tyrosine kinase inhibitors Nilotinib and Imatinib.[14] The specific substitution pattern of this compound offers a unique steric and electronic profile for chemists to explore in the design of novel kinase inhibitors, receptor antagonists, or other potential therapeutic agents.

Safety and Handling

As with most aromatic amines, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[15]

Conclusion

This compound stands as a strategically important, though perhaps underutilized, building block for synthetic chemistry. The rational three-step synthesis presented herein offers a reliable and scalable method for its production. Its value lies in the orthogonal reactivity of its functional groups, providing a versatile platform for the generation of novel compounds for agrochemical, materials science, and particularly, pharmaceutical research. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this compound in their research and development endeavors.

References

-

The Royal Society of Chemistry (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

NIST (n.d.). Methyl 4(methylamino)benzoate. In NIST Chemistry WebBook. Available at: [Link]